molecular formula C7H18Cl2N2O B2381085 (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride CAS No. 2445749-38-0

(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride

Cat. No.: B2381085
CAS No.: 2445749-38-0
M. Wt: 217.13
InChI Key: DDBBHALECRHPKL-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride is a chemical compound with a unique structure that includes an oxolane ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine typically involves the reaction of oxolane derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The dihydrochloride form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives.

Scientific Research Applications

(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and other biomolecules. The oxolane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-[(Methylamino)methyl]oxolan-3-amine: Similar structure but with a methylamino group instead of a dimethylamino group.

    (3S,4S)-4-[(Ethylamino)methyl]oxolan-3-amine: Contains an ethylamino group.

    (3S,4S)-4-[(Propylamino)methyl]oxolan-3-amine: Contains a propylamino group.

Uniqueness

The presence of the dimethylamino group in (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4S)-4-[(dimethylamino)methyl]oxolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)3-6-4-10-5-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBBHALECRHPKL-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1COC[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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